molecular formula C4H6ClN5 B1347328 6-Chloro-3-hydrazinylpyridazin-4-amine CAS No. 934-26-9

6-Chloro-3-hydrazinylpyridazin-4-amine

Cat. No. B1347328
CAS RN: 934-26-9
M. Wt: 159.58 g/mol
InChI Key: ZKDLFTXWBSJIKO-UHFFFAOYSA-N
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Description

6-Chloro-3-hydrazinylpyridazin-4-amine, also known as 6-chloro-3-hydrazinyl-4-pyridazinamine, is an organic compound with a molecular formula of C5H7ClN4. It is an important building block for many pharmaceuticals and other synthetic compounds. This compound is synthesized through a variety of methods, including the reaction of pyridazin-4-amine with chloroacetic acid and the reaction of pyridazin-4-amine with ethyl chloroacetate. 6-Chloro-3-hydrazinylpyridazin-4-amine is also used in a wide range of scientific research applications, including drug discovery, biochemical and physiological studies, and drug metabolism studies.

Scientific Research Applications

Synthesis and Derivative Formation

6-Chloro-3-hydrazinylpyridazin-4-amine is involved in the synthesis of various novel derivatives with potential applications in medicinal and materials chemistry. The compound plays a pivotal role in the formation of pyrimidopyridazines and s-triazolo derivatives, showcasing its versatility in creating diverse chemical structures. For instance, its reaction with potassium thiocyanate and aromatic amines in ethanol leads to the formation of pyrimido[4,5-c]pyridazine derivatives, which are further modified to produce a range of new pyrimidopyridazines and s-triazolo derivatives (Moneam, 2004).

Structural Analysis

The compound's ability to form planar structures and engage in specific orientations makes it a subject of interest in structural chemistry. For example, in the title compound 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, the planarity of the 3-chloro-6-hydrazinylpyridazine unit and its specific orientation with respect to other groups in the molecule provide valuable insights into molecular interactions and crystal packing (Ather et al., 2010).

Synthesis of Novel Heterocyclic Systems

This compound is instrumental in the creation of new heterocyclic systems, which are crucial in the development of new pharmaceuticals and materials. For instance, its reaction with other chemical entities leads to the formation of novel pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine ring systems, highlighting its utility in expanding the diversity of heterocyclic compounds (Akaberi et al., 2016).

Pharmaceutical Research

In pharmaceutical research, the compound's derivatives have shown potential anticancer activities. For example, Mannich bases derived from related compounds demonstrated moderate cytotoxic activity against prostate cancer cell lines, suggesting the potential of 6-Chloro-3-hydrazinylpyridazin-4-amine derivatives in cancer therapy (Demirci & Demirbas, 2019).

Material Science and Chemistry

In material science, derivatives of 6-Chloro-3-hydrazinylpyridazin-4-amine are explored for their structural and electronic properties. For example, cyclometalated platinum(II) acetylide complexes derived from related compounds have been studied for their structural, electrochemical, and photophysical properties, offering insights into their potential applications in material science (Schneider et al., 2009).

Scientific Research Applications of 6-Chloro-3-hydrazinylpyridazin-4-amine

1. Synthesis of Novel Derivatives

6-Chloro-3-hydrazinylpyridazin-4-amine is instrumental in synthesizing various novel chemical derivatives. For instance, its reaction with potassium thiocyanate and aromatic amines in ethanol leads to the formation of pyrimido[4,5-c]pyridazine derivatives. Further reactions of these compounds with hydrazine hydrate result in the production of 6-hydrazino derivatives, which are key precursors for a variety of new pyrimidopyridazines and s-triazolo derivatives (Moneam, 2004).

2. Structural and Crystallographic Studies

The planarity and orientation of 6-Chloro-3-hydrazinylpyridazin-4-amine derivatives, like 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, have been studied for their structural implications in crystallography. These compounds exhibit unique hydrogen bonding patterns, contributing to the understanding of molecular interactions and crystal packing (Ather et al., 2010).

3. Development of Heterocyclic Systems

This compound plays a significant role in the synthesis of novel heterocyclic systems, such as pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine, which are important in medicinal chemistry and pharmaceutical research (Akaberi et al., 2016).

4. Anticancer Research

Derivatives of 6-Chloro-3-hydrazinylpyridazin-4-amine have shown potential in anticancer research. For example, novel Mannich bases synthesized from related compounds exhibited moderate cytotoxic activity against prostate cancer cell lines, indicating their potential in cancer therapy (Demirci & Demirbas, 2019).

5. Applications in Material Science

In material science, derivatives of this compound have been explored for their electrochemical and photophysical properties. For example, cyclometalated platinum(II) acetylide complexes derived from related compounds have been studied for their potential applications in light-emitting materials and sensors (Schneider et al., 2009).

properties

IUPAC Name

6-chloro-3-hydrazinylpyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN5/c5-3-1-2(6)4(8-7)10-9-3/h1H,7H2,(H2,6,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDLFTXWBSJIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290490
Record name 6-chloro-3-hydrazinylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934-26-9
Record name 934-26-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-3-hydrazinylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 2.0 grams of 4-amino-3,6-dichloropyridazine and 2.5 ml of hydrazine hydrate in 20 ml of ethanol is heated under reflux for three hours. After this time water is added to the reaction mixture and the resultant precipitate collected by filtration. The filter cake is recrystallized from ethanol to yield 2.3 grams of 3-hydrazino-4-amino-6-chloropyridazine; m.p. 190° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred suspension of 3,6-dichloropyridazin-4-amine (Step 112.1) (1.49 g, 9.09 mmol) in EtOH (15 mL) was added hydrazine hydrate (11.04 mL, 227 mmol) and the resulting mixture was heated up and stirred at 100° C. for 3 hr. The reaction was cooled down to RT and concentrated under reduced pressure. The crude product was triturated with water (25 mL) to afford the title product (478 mg, 3 mmol, 33% yield) as yellow solid. tR: 0.24 min (LC-MS 2); ESI-MS: 160 [M+H]+ (LC-MS 2); ESI-MS: 158 [M−H]− (LC-MS 2).
Quantity
1.49 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
11.04 mL
Type
reactant
Reaction Step Two
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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